molecular formula C21H21N3O3 B5533376 6-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-1,4-dihydroquinoxaline-2,3-dione

6-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-1,4-dihydroquinoxaline-2,3-dione

Cat. No. B5533376
M. Wt: 363.4 g/mol
InChI Key: YLLJPYBQWDRULH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinoxalinedione compounds involves various strategies, including electrochemical synthesis, which has been employed for generating quinoxalinediones with high purity and good yield. For instance, the electrooxidation of catechol in the presence of specific diamines in aqueous solution has proven effective for synthesizing quinoxalinediones like 1,4-di(2-pyridylmethyl)-1,2,3,4-tetrahydroquinoxaline-6,7-dione (Dowlati, Nematollahi, & Othman, 2012).

Molecular Structure Analysis

The molecular structure of quinoxalinediones, including their derivatives, has been extensively studied using X-ray crystallography. These studies reveal that the quinoxaline ring system is essentially planar, and the structural details provide insights into the compound's reactivity and interaction capabilities (Janati et al., 2017).

Chemical Reactions and Properties

Quinoxalinediones undergo various chemical reactions, including alkylation and arylation, leading to a wide range of derivatives with diverse properties. The reactivity of these compounds towards different reagents highlights their potential in synthesizing novel compounds with specified chemical properties (Zouitini et al., 2017).

Physical Properties Analysis

The physical properties of quinoxalinediones, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are often determined by the specific substituents on the quinoxaline ring, which can be tailored through synthetic modifications (Shi et al., 2007).

Chemical Properties Analysis

Quinoxalinediones exhibit a range of chemical properties, including redox behavior and the ability to form hydrogen bonds, which are essential for their biological activity. Vibrational spectroscopy studies, such as FT-IR and FT-Raman, along with HOMO-LUMO analysis, provide detailed insights into the electronic structure and reactivity of these compounds (Sebastian et al., 2015).

properties

IUPAC Name

6-(3-methyl-3-phenylpiperidine-1-carbonyl)-1,4-dihydroquinoxaline-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-21(15-6-3-2-4-7-15)10-5-11-24(13-21)20(27)14-8-9-16-17(12-14)23-19(26)18(25)22-16/h2-4,6-9,12H,5,10-11,13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLJPYBQWDRULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(3-Methyl-3-phenylpiperidin-1-yl)carbonyl]-1,4-dihydroquinoxaline-2,3-dione

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